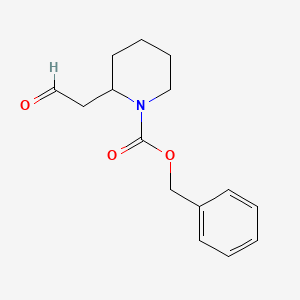
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate (BOPC) is a synthetic compound that has been widely used in the laboratory for a variety of applications. BOPC has been used to synthesize a variety of compounds, as well as to study the mechanisms of action and biochemical and physiological effects of compounds. BOPC has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for use in lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives
Research has highlighted the synthesis of new piperidine substituted benzothiazole derivatives, demonstrating the compound's utility in creating biologically active molecules with antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021). Another study detailed the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluated their efficacy as inhibitors, showcasing the compound's potential in medicinal chemistry (Picard, Baston, Reichert, & Hartmann, 2000).
Catalytic Applications
A notable application involves the use of a gold(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes, leading to the efficient synthesis of various heterocyclic compounds, including piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006). This highlights the compound's role in facilitating complex chemical transformations.
Biological and Pharmacological Research
Antimicrobial Activity
Studies have synthesized N-substituted derivatives of certain piperidine compounds, showing moderate to significant antibacterial activity, underscoring the compound's potential in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Enzyme Inhibition
Another research focus is on enzyme inhibition, where synthesized piperidine derivatives have been evaluated for their inhibitory activity against specific enzymes, suggesting potential therapeutic applications (Catalano, Carocci, Corbo, Franchini, Muraglia, Scilimati, De Bellis, De Luca, Camerino, Sinicropi, & Tortorella, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




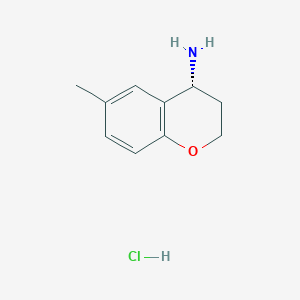

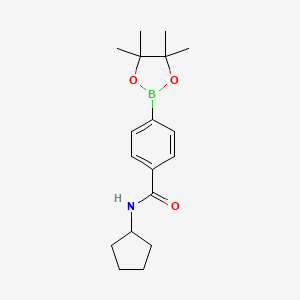
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
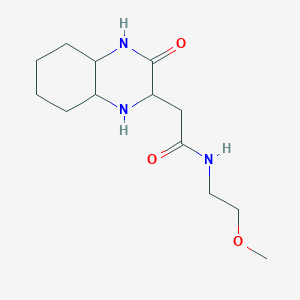
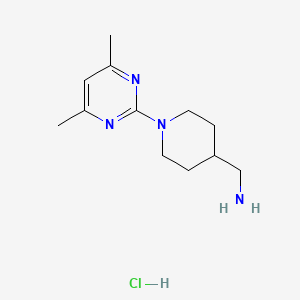
![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)


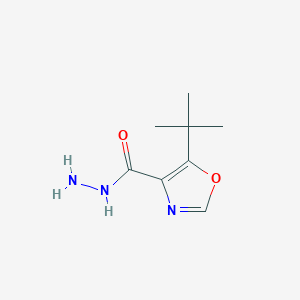
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)